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molecular formula C8H9BrO2S B8612307 Ethyl 3-bromo-2-thiopheneacetate

Ethyl 3-bromo-2-thiopheneacetate

Cat. No. B8612307
M. Wt: 249.13 g/mol
InChI Key: FWMFIKDZMILGPP-UHFFFAOYSA-N
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Patent
US06184245B2

Procedure details

10% aqueous sodium hydroxide solution (100 ml) was added to this ester and stirring carried out for 14 hours at 50° C., after which ether extraction was carried out and unnecessary organic material eliminated. Next, acidification was performed with dilute hydrochloric acid and extraction carried out with dichloromethane. After drying, the solvent was distilled off and there was obtained 3-bromo-2-thiopheneacetic acid (4.7 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([O:10]CC)=[O:9]>[OH-].[Na+]>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which ether extraction
EXTRACTION
Type
EXTRACTION
Details
Next, acidification was performed with dilute hydrochloric acid and extraction
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C(SC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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